

# Spectroscopic Profile of Diclazuril Potassium: A Technical Guide

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## Compound of Interest

Compound Name: *Diclazuril potassium*

CAS No.: 112209-98-0

Cat. No.: B15622610

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **diclazuril potassium**, a potent anticoccidial agent. The information presented herein is intended to support research, development, and quality control activities related to this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Chemical Structure and General Data

**Diclazuril potassium** is the potassium salt of diclazuril. The formation of the salt occurs by the deprotonation of the acidic N-H group in the triazine ring.

IUPAC Name: potassium;2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]acetone nitrile  
Molecular Formula:  $C_{17}H_8Cl_3KN_4O_2$  Molecular Weight: 445.72 g/mol

## Spectroscopic Data

The following sections present the available and predicted spectroscopic data for diclazuril and its potassium salt. It is important to note that experimental NMR data for **diclazuril potassium** is not readily available in the public domain. Therefore, predicted NMR data for the parent compound, diclazuril, is provided as a reference. The key spectral changes expected upon formation of the potassium salt are highlighted.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted for the parent compound, diclazuril, and should be used as an estimation. For **diclazuril potassium**, the signal corresponding to the N-H proton would be absent. The chemical shifts of nearby carbons and protons may also be affected.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for Diclazuril

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5	Singlet	1H	N-H (Triazine ring)
~7.6	Singlet	1H	C-H (Triazine ring)
~7.5	Multiplet	4H	Aromatic C-H
~7.4	Multiplet	2H	Aromatic C-H
~5.5	Singlet	1H	C-H (methine)

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for Diclazuril

Chemical Shift (ppm)	Assignment
~160	C=O (Triazine ring)
~150	C=O (Triazine ring)
~145	Aromatic C-Cl
~140	Aromatic C
~135	Aromatic C
~130	Aromatic C-H
~129	Aromatic C-H
~128	Aromatic C
~125	Aromatic C-H
~115	C≡N
~50	C-H (methine)

## Infrared (IR) Spectroscopy

The IR spectrum of diclazuril provides information about its functional groups. For **diclazuril potassium**, shifts in the N-H and C=O stretching frequencies are expected due to the deprotonation and salt formation.

Table 3: IR Spectral Data for Diclazuril

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Medium	N-H Stretch (Triazine ring)
~3100	Medium	Aromatic C-H Stretch
~2250	Medium	C≡N Stretch
~1700	Strong	C=O Stretch (Amide)
~1600	Strong	C=C Stretch (Aromatic)
~830	Strong	C-Cl Stretch

## Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of diclazuril. Electrospray ionization (ESI) is a common technique for this type of molecule.

Table 4: Mass Spectrometry Data for Diclazuril

m/z	Ion
407.9	[M-H] <sup>-</sup>
443.9	[M+Cl] <sup>-</sup>

For **diclazuril potassium**, the expected molecular ion in positive ion mode would be [M+K]<sup>+</sup> at m/z 445.9.

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized for the instrument and sample in use.

## NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ).
- Transfer the solution to a 5 mm NMR tube.

#### $^1H$ NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-12 ppm.
- Referencing: The solvent peak is used as an internal reference.

#### $^{13}C$ NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}C$ .
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-200 ppm.
- Referencing: The solvent peak is used as an internal reference.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean ATR crystal should be collected before running the sample.

## Mass Spectrometry (MS)

#### Sample Preparation:

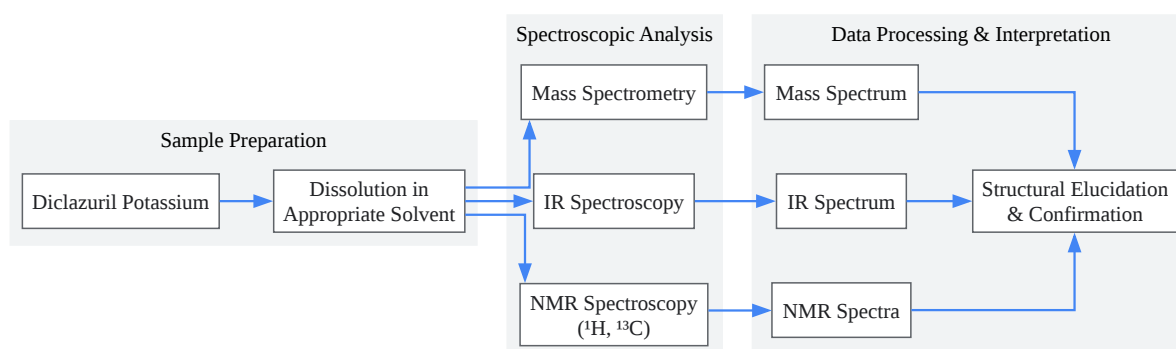
- Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the mobile phase.

#### Data Acquisition (LC-MS with ESI):

- Chromatography: A C18 reverse-phase column is typically used. The mobile phase is often a gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate.
- Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range:  $m/z$  100-1000.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150  $^{\circ}\text{C}$ .

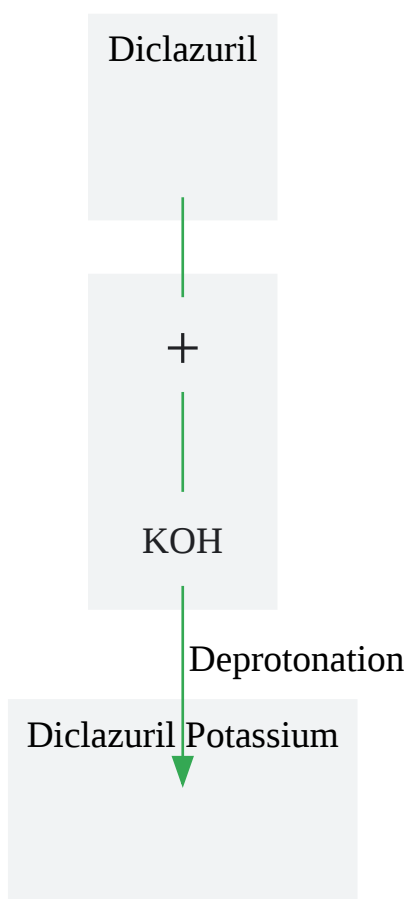
## Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of **diclazuril potassium**.



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Caption: Workflow for the spectroscopic analysis of **Diclazuril Potassium**.



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Caption: Formation of **Diclazuril Potassium** from Diclazuril.

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